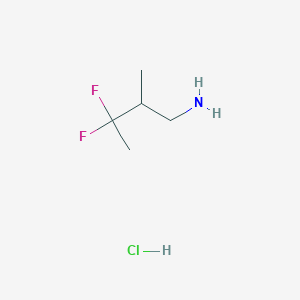

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2375269-14-8 . It has a molecular weight of 159.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,3-Difluoro-2-methylbutan-1-amine hydrochloride is1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Adsorption Behavior and Mechanism

Studies have revealed the significant role of amine-functionalized adsorbents in removing perfluorinated compounds (PFCs) from water, emphasizing the adsorption mechanisms involved. The adsorption behavior of different PFCs on amine-functionalized materials highlights the effectiveness of these adsorbents due to interactions like electrostatic attraction, hydrophobic interaction, and hydrogen bonding. Such materials exhibit high adsorption capacities, underscoring their potential in environmental remediation efforts (Du et al., 2014; Ateia et al., 2019).

Environmental Fate and Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals has expanded our understanding of how these persistent environmental pollutants are transformed. The studies focus on the environmental fate of these chemicals, including their biodegradability and the potential for their conversion into perfluoroalkyl acids, a process that significantly influences their environmental impact and mobility (Liu & Avendaño, 2013).

Toxicology and Environmental Health

The toxicological profile of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, has been a subject of considerable research due to their widespread presence and persistence in the environment. Studies have been directed towards understanding their developmental toxicity, highlighting the need for further research to elucidate the human health risks associated with exposure to these compounds (Lau et al., 2004).

Reaction Mechanisms and Catalysis

Investigations into the catalytic reduction of nitro compounds to amines using carbon monoxide have shed light on alternative pathways for chemical synthesis, utilizing fluorinated compounds as intermediates. Such studies provide insights into the reductive processes and potential industrial applications of fluorinated amine derivatives (Tafesh & Weiguny, 1996).

Alternative Fuel Applications

Research into di-methyl ether (DME) as an alternative fuel for compression-ignition engines has explored the feasibility of using derivatives of fluorinated amines, highlighting the potential for cleaner combustion and reduced environmental impact. Such studies contribute to the development of sustainable energy sources (Arcoumanis et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

3,3-difluoro-2-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOVLJBWJDFQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2707195.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)

![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)

![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)